The bactericidal action of norfloxacin is not a simple result of enzyme binding but occurs through a more complex process.
To investigate this mechanism, several key experimental approaches have been used, as detailed in the research.
This protocol is used to demonstrate the complex-dependent binding of this compound, as shown in [1].
[³H]this compound to DNA gyrase, DNA, and gyrase-DNA complexes.[³H]this compound, membrane filters or spin columns, and appropriate buffers.[³H]this compound separately with:This is a functional assay to directly demonstrate the inhibition of gyrase activity [1].
The following diagram illustrates the logical relationship and experimental workflow for studying this compound's mechanism of action.
The core structure of this compound allows for strategic modifications to enhance potency and overcome bacterial resistance. The table below outlines the role of key regions of the molecule based on studies of its analogues [3] [4] [5].
| Structural Region | Role & Rationale for Modification | Experimental Outcome Example |
|---|---|---|
| C-7 Piperazine Ring | Improves water solubility and Gram-positive activity; a common site for introducing secondary pharmacophores [3] [5]. | Adding hydrophobic groups created dual-action inhibitors that also target cell wall synthesis (e.g., MurG, PonA) [3]. |
| C-8 Position | Introducing a fluorine atom can significantly enhance antibacterial potency, especially against Gram-positive bacteria [4]. | Some 8-fluoro derivatives showed activity ~35-fold greater than this compound against resistant S. aureus [4]. |
| C-3 Carboxyl Group | Essential for binding to the enzyme-DNA complex; modification can alter spectrum and potency [5]. | An ester derivative at C-3 showed potent activity against Gram-negative strains [5]. |
Recent research explores a polypharmacology approach, designing this compound hybrids with additional metal-chelating (e.g., hydroxamic acid) and hydrophobic groups. These hybrids inhibit both DNA gyrase/topo IV and bacterial cell wall synthesis enzymes, representing a novel strategy to combat resistance [3].
The table below summarizes the key quantitative pharmacokinetic data for oral this compound in humans.
| Parameter | Value/Range | Notes | Source |
|---|---|---|---|
| Bioavailability | 30 - 40% | Indicates moderate and variable oral absorption. | [1] [2] |
| Time to Peak Serum Concentration (T~max~) | 1 - 2 hours | Rapid absorption after a 400 mg oral dose. | [3] |
| Peak Serum Concentration (C~max~) | 1.5 - 2.0 μg/mL | Achieved after a standard 400 mg dose. | [3] |
| Protein Binding | 10 - 15% | Low binding to serum proteins. | [1] [2] |
| Elimination Half-Life (T~1/2~) | 3 - 4 hours | Prolonged in renal impairment; requires dosage adjustment if GFR < 20 mL/min. | [3] [1] [2] |
| Renal Excretion (Unchanged Drug) | ~30% | Excreted via glomerular filtration and tubular secretion. | [3] [2] |
| Fecal Excretion | Significant portion | A major route of elimination for the unabsorbed fraction. | [1] |
| Primary Metabolites Identified | 6 | Metabolites formed via hepatic and renal metabolism. | [3] [2] |
This compound exerts its bactericidal effect by inhibiting two critical bacterial enzymes: DNA gyrase (topoisomerase II) and topoisomerase IV. This inhibition blocks bacterial DNA replication, transcription, repair, and recombination. The fluorine atom at the 6-position enhances its potency against gram-negative bacteria, while the piperazine ring at the 7-position contributes to its anti-pseudomonal activity [4] [2].
Recent environmental studies have provided deeper insights into this compound's biotransformation, revealing specific degradation pathways as shown in the diagram below.
Key metabolic transformation pathways of this compound identified in biodegradation studies [5] [6].
In humans, this compound is eliminated through multiple routes, including renal excretion (both glomerular filtration and tubular secretion), hepatic metabolism, and biliary excretion [2]. The presence of multiple metabolites confirms significant biotransformation [3].
For researchers, understanding the methodologies used to study this compound's pharmacokinetics and degradation is crucial. Here are detailed protocols for key experiments.
This method is adapted from protocols used in clinical pharmacokinetic studies [7].
This protocol is based on recent environmental research aimed at enhancing this compound removal [5] [6].
The pharmacokinetic profile of this compound supports its clinical use for uncomplicated urinary tract infections, where high urinary concentrations are achieved [3] [2]. However, its relatively low systemic bioavailability also means a large portion of the administered dose is excreted unchanged into the environment [5].
This has driven advanced research into biodegradation strategies, particularly co-metabolism, to remove this compound from wastewater. The discovery that metal ions like Fe³⁺ can synergize with carbon sources to enhance degradation opens new avenues for designing more effective bioremediation systems [5].
Future research will likely focus on:
Norfloxacin exerts its bactericidal effect by simultaneously inhibiting two critical bacterial enzymes: DNA gyrase (Topoisomerase II) and Topoisomerase IV [1] [2]. This dual inhibition disrupts essential DNA processes.
The primary consequence of inhibiting these enzymes is the formation of double-stranded breaks in the bacterial DNA, leading to irreversible cell death [2].
This compound demonstrates broader and more potent activity against Gram-negative bacteria compared to Gram-positives [3] [1]. The table below summarizes its typical spectrum and recent resistance findings.
| Bacterial Category | Example Pathogens | Activity Level & Notes | Recent Resistance Data (2025 Study) |
|---|---|---|---|
| Gram-Negative Bacteria | Escherichia coli, Proteus mirabilis, Pseudomonas aeruginosa, Salmonella spp., Shigella spp. [2] | Broad-spectrum activity; commonly used for urinary tract infections (UTIs) where these pathogens are prevalent [1] [2]. | This compound resistance observed in 97.1% of E. coli clinical isolates in a recent cohort study [4]. |
| Gram-Positive Bacteria | Staphylococcus aureus [5] [6] | Less potent than against Gram-negatives; generally, staphylococci are more susceptible than streptococci [3]. | Widespread multidrug resistance observed in environmental isolates from extreme habitats [7] [8]. |
For researchers characterizing bacterial susceptibility or resistance to this compound, standard clinical laboratory methods are applicable.
This is a common technique for phenotypic resistance profiling, as used in recent studies on environmental and clinical isolates [7] [4].
The Minimum Inhibitory Concentration (MIC) provides a quantitative measure of resistance.
The high rates of resistance have spurred research into novel this compound analogues. Key strategies include:
Recent studies report promising candidates:
Norfloxacin (NOR), a third-generation fluoroquinolone antibiotic, has been detected globally in various aquatic environments due to its widespread use and environmental persistence. The following table summarizes its measured concentrations across different aquatic compartments:
Table 1: Global Environmental Concentrations of this compound
| Environmental Compartment | Location | Concentration Range | Notes | Source |
|---|---|---|---|---|
| Surface Water | Global Average | ~1 μg/L (average) | Maximum concentrations approach 10 μg/L | [1] |
| Coastal Regions (China) | Bohai Sea, Yellow Sea, East China Sea, South China Sea | 0.311 μg/L (average), >0.9 μg/L (max) | Most commonly detected quinolone in the region | [1] |
| Urban Lake Water | Moon Lake, Ningbo, China | ND - 267.0 ng/L | Considered to have high ecological risk (RQ>1) | [2] |
| Marine Organisms | Nine species from Pearl River Delta, China | Max: 254.59 ng/g (wet weight) | - | [1] |
| Sediments | Pearl River Delta, China | 1.88 - 11.20 ng/g (dry weight) | - | [1] |
| Sediments | Northern coast of the Persian Gulf | Max: 25.32 ng/g (dry weight) | - | [1] |
| Antarctic Waters | - | Average concentrations in μg/L | Confirming long-range transport | [1] |
Its presence in pristine environments like Antarctic waters confirms its long-range transport potential and environmental persistence [1]. Due to continuous infusion into the environment, NOR exhibits "pseudo-persistence", leading to its classification as an emerging contaminant of concern [3] [4].
The toxicological impacts of NOR are multifaceted and have been observed across a wide spectrum of aquatic biota, from primary producers to fish.
Chronic exposure to NOR, even at environmentally relevant concentrations, can induce significant adverse effects, including transgenerational impacts.
Table 2: Observed Toxicological Effects of this compound on Aquatic Fauna
| Organism | Exposure Scenario | Key Toxicological Endpoints | Citation |
|---|
| Marine Medaka (Oryzias melastigma) | Full life-cycle & multigenerational (F0, F1, F2) | • Concentration-dependent growth suppression (reduced body length). • Skeletal deformities in larvae and adults. • Impaired cartilage development and bone mineralization. • Transgenerational transmission of skeletal toxicity. | [1] | | Zebrafish (Danio rerio) | Embryonic exposure | • Increased mortality and reduced hatching rates. • Neurodevelopmental toxicity. • Disturbed early skeletal development. | [1] | | Carp (Cyprinus carpio) | - | Immunosuppressive effects. | [1] | | Goldfish (Carassius auratus) | - | Increased gonadal DNA damage in males. | [1] | | Daphnia magna & Artemia salina | Exposure to polystyrene (PS) leachates (co-stressor) | Higher mortality in A. salina; elevated antioxidant enzyme activities at sublethal concentrations. | [5] |
Primary producers like algae and macrophytes are also vulnerable, with toxicity often linked to disruptions in photosynthetic machinery.
Integrated proteomic and epigenetic analyses, particularly from multi-generational studies in marine medaka, have elucidated key pathways underlying NOR's toxicity.
Diagram 1: Key molecular pathways of this compound toxicity in aquatic organisms, showing how initial cellular stress leads to specific physiological outcomes like skeletal deformities and transgenerational effects.
The bone morphogenetic protein (BMP) and Wnt signaling pathways are critically involved in regulating bone and cartilage development. Disruption of these conserved pathways provides a mechanistic explanation for the skeletal abnormalities observed in multiple fish species [1].
NOR does not exist in isolation in the environment, and its interactions with other pollutants can alter its effects and the fate of other chemicals.
This protocol is adapted from the study on marine medaka (Oryzias melastigma) [1].
Diagram 2: Experimental workflow for multi-generational fish skeletal toxicity assay.
This protocol is adapted from studies evaluating toxicity in aquatic plants [6].
This compound poses a significant and multi-faceted threat to aquatic ecosystems. Its environmental persistence, ability to induce transgenerational toxic effects—particularly skeletal deformities via disruption of key signaling pathways—and potential to alter the fate of co-pollutants underscore its complex ecological risks. Future research should prioritize:
This compound, a fluoroquinolone antibiotic, primarily targets two essential bacterial type II topoisomerase enzymes: DNA gyrase and DNA topoisomerase IV [1]. Resistance emerges through chromosomal mutations and acquired resistance genes, often leading to cross-resistance within the quinolone class [1].
Mutations occur in specific domains of the genes encoding the target enzymes, reducing drug binding affinity [1].
The table below summarizes the key genetic mutations and their phenotypic consequences:
Table 1: Primary Chromosomal Mutations Conferring this compound Resistance
| Gene/Protein | Common Mutation Sites | Molecular Consequence | Resistance Level |
|---|---|---|---|
| GyrA (DNA Gyrase) | Ser83, Asp87 [1] | Reduced drug binding to enzyme-DNA complex [1] | High-level (often first-step) |
| ParC (Topo IV) | Ser80, Glu84 [1] | Reduced drug binding to enzyme-DNA complex [1] | Additive, leading to high-level |
| GyrB/ParE | Asp426 (GyrB) [1] | Potential disruption of drug-enzyme contacts [1] | Low to moderate |
The second major mechanism involves the overexpression of native efflux pumps that expel this compound from the cell [1]. This is often a broad-spectrum mechanism, contributing to multidrug resistance.
The following diagram illustrates the interplay of these core resistance mechanisms within a bacterial cell:
Diagram: Core this compound resistance mechanisms: (1) Drug binding to targets, (2) Target site mutations preventing binding, and (3) Efflux pump overexpression expelling the drug.
Acquired genes on mobile genetic elements confer low-level resistance that facilitates the selection of higher-level chromosomal mutations [1].
Table 2: Plasmid-Mediated Quinolone Resistance (PMQR) Mechanisms
| Mechanism | Gene Examples | Function | Impact on MIC |
|---|---|---|---|
| Target Protection | qnrA, qnrB, qnrS [1] | Qnr proteins protect DNA gyrase/topo IV from quinolone inhibition [1] | Low-level increase (2- to 8-fold) |
| Enzymatic Modification | aac(6')-Ib-cr [1] | Acetylates this compound and ciprofloxacin at the amino nitrogen on the piperazinyl ring [1] | Low-level increase |
| Efflux Pumps | qepA, oqxAB [1] | Plasmid-encoded pumps specific for fluoroquinolones [1] | Low-level increase |
Recent clinical studies reveal alarming resistance patterns. A 2025 cohort study of 2,098 patients found This compound resistance in 97.1% of E. coli isolates, the highest among all antibiotics tested [3]. This is frequently linked to co-resistance with other drug classes via shared mechanisms like efflux pumps and the carriage of Extended-Spectrum Beta-Lactamase (ESBL) genes [3]. The predominant ESBL gene identified was blaCTX-M (38.1%), with carbapenem resistance genes blaOXA-48 (25.3%) and blaNDM (22.7%) also prevalent [3].
Protocol: In vitro Selection of this compound-Resistant Mutants
Protocol: Whole-Genome Sequencing of Resistant Mutants
Protocol: Phenotypic Confirmation of Efflux Pump Activity
Moving beyond traditional culture, molecular methods allow for rapid detection of resistance markers.
This protocol enables simultaneous detection of multiple resistance determinants directly from a sample [4].
Biosensors represent a promising, rapid alternative for detecting antibiotics and resistance markers [5] [6]. They consist of a biological recognition element (antibody, enzyme, DNA, aptamer) integrated with a transducer (electrochemical, optical) [6].
The high prevalence of resistance drives research into this compound analogs and novel strategies [7] [8].
The US FDA classifies this compound in Pregnancy Category C, indicating that animal reproduction studies have shown an adverse effect on the fetus, and there are no adequate and well-controlled studies in humans [1]. The Australian TGA assigns it to Category B3, meaning drugs taken by a limited number of pregnant women without observed increased malformations, but animal studies have shown evidence of fetal damage [1].
Mechanism and Teratogenicity: this compound is a bactericidal fluoroquinolone antibiotic that inhibits bacterial DNA gyrase and topoisomerase IV [2]. A primary theoretical concern is its potential to cause cartilage damage and arthropathy in developing joints, based on observations in immature animals [1] [3]. However, a surveillance study of 549 fluoroquinolone-exposed pregnancies found a malformation rate of 4.8%, not higher than the background rate [1].
Key Animal Study (Rat Model): A 2014 study investigated the teratogenic effects of this compound in rats [4].
| Parameter | Control Group | 500 mg/kg/day | 1000 mg/kg/day | 2000 mg/kg/day |
|---|---|---|---|---|
| Viable Fetuses (%) | 91 (100%) | 80 (98.88%) | 61 (89.71%) | 39 (68.42%) |
| Resorbed Fetuses | 0 | 1 | 5 | 11 |
| Fetal Body Weight (g) | 4.36 ± 0.79 | 3.71 ± 0.68 | 3.19 ± 0.54 | 2.78 ± 0.47 |
| Visceral Defects | None | Brain diverticulum, hypoplasia (lung, thymus), organ enlargement (heart, liver) | Same types as 500 mg/kg, higher frequency | Same types as other groups, highest frequency |
| Skeletal Defects | None | Impaired skull ossification, absent/delayed bone formation in vertebrae and digits | Increased severity and frequency from 500 mg/kg | Highest rate of defects (e.g., 53.33% skull ossification impairment) |
Table Source: Adapted from Aboubakr et al., 2014 [4].
The following diagram summarizes the potential effects of this compound on fetal development based on the animal data:
Potential Fetal Effects of this compound Based on Animal Data
The LactMed database classifies this compound as acceptable during breastfeeding with infant monitoring [6]. Amounts excreted into breast milk are low, and this compound was undetectable in milk after a single 200 mg oral dose [1] [6]. The calcium in breast milk may potentially bind to this compound and further inhibit its absorption [6].
Mechanism and Infant Risk: The concern for nursing infants is the potential effect on gastrointestinal flora (diarrhea, candidiasis) and theoretical risk to developing joints [1] [6]. However, this compound has the lowest serum levels, milk levels, and oral bioavailability among fluoroquinolones, so the risk to a nursing infant is considered minimal [6].
Contrasting Data and Recommendations: A sheep study found milk concentrations up to 40 times higher than corresponding serum levels, with therapeutic drug levels detected in suckling lambs. This study concluded that fluoroquinolone therapy should be discouraged during breastfeeding [7]. Some authorities recommend discontinuing breastfeeding or the drug, considering the drug's importance to the mother [1].
For researchers and drug developers, the key takeaways are:
The table below summarizes key clinical findings on norfloxacin's efficacy for different urological conditions.
| Condition | Patient Population | Dosage Regimen | Clinical/Bacteriologic Efficacy | Key Findings & Considerations |
|---|---|---|---|---|
| Uncomplicated UTI [1] | Adult women | 400 mg twice daily for 7-10 days | 100% clinical, 95.5% bacteriological | A standard, effective regimen. |
| Uncomplicated UTI [1] | Adult women | 800 mg once-daily for 7-10 days | 95.3% clinical, 92.0% bacteriological | Non-inferior to twice-daily dosing; may improve compliance. |
| Uncomplicated UTI [2] | Adult women | 400 mg twice-daily for 3 days | 91.9% bacteriological cure | Short-course therapy is effective. |
| Chronic Bacterial Prostatitis [3] | Men with infection refractory to other antibiotics | 400 mg twice daily for 28 days | 64% (9/14 patients) cured at 6+ months | Effective for cases not responding to trimethoprim-sulfamethoxazole or carbenicillin. |
| Chronic Bacterial Prostatitis [3] | Patients with E. coli | 400 mg twice daily for 28 days | 75% (9/12 patients) cured | This compound is effective against this common pathogen. |
| Chronic Bacterial Prostatitis [3] | Patients with Pseudomonas | 400 mg twice daily for 28 days | 0% (0/2 patients) cured | Not effective for prostatitis caused by Pseudomonas. |
| Chronic Bacterial Prostatitis [3] | Patients with prostatic calculi | 400 mg twice daily for 28 days | 60% (3/5 patients) cured | Can achieve cure in a majority of these difficult-to-treat cases. |
> Important Limitations: this compound is not effective for prostatitis caused by Pseudomonas [3]. Some regulatory agencies, like the European Medicines Agency, have restricted its use for complicated pyelonephritis as the benefits may not outweigh the risks [4].
This compound's primary mechanism is inhibition of bacterial enzymes DNA gyrase (topoisomerase II) and topoisomerase IV, which are essential for DNA replication, transcription, and repair [5]. This bactericidal action is highly specific to bacterial enzymes.
Beyond its direct antibacterial activity, this compound has demonstrated immunomodulatory effects in research. A study in cirrhotic rats showed that this compound reduces bacterial translocation from the gut, subsequently lowering levels of proinflammatory cytokines and decreasing aortic nitric oxide (NO) synthase expression and activity. This effect is mediated through the inhibition of the Akt signaling pathway [6]. The diagram below illustrates this pathway.
This compound reduces bacterial translocation and downstream signaling that leads to NO overproduction in cirrhosis [6].
For reliable results in clinical studies, specific patient selection criteria and diagnostic methods are crucial.
This compound carries serious safety warnings. It is contraindicated in patients with a history of hypersensitivity to fluoroquinolones, tendonitis, or tendon rupture [4]. Serious adverse effects include:
Regulatory agencies have restricted this compound use due to these risks. The European Medicines Agency recommends against its use for complicated pyelonephritis, and its use in uncomplicated UTIs is often reserved for when other antibiotics are unsuitable [4].
This compound remains a effective oral agent for uncomplicated UTIs and refractory chronic bacterial prostatitis caused by susceptible organisms, with research showing potential secondary immunomodulatory benefits. However, its clinical use is overshadowed by significant safety risks that have led to regulatory restrictions.
For researchers, the key focus should be on developing newer quinolones or combination therapies that retain this compound's efficacy against stubborn pathogens like those in the prostate, while overcoming its safety limitations and the challenge of bacterial resistance.
| Method Feature | Stability-Indicating Method [1] [2] | Bioanalysis & Bioequivalence Method [3] | Combination Drug Analysis (this compound/Tylosin) [4] |
|---|---|---|---|
| Analytical Column | Phenomenex ODS C18 (250 x 4.6 mm, 5 µm) [1] | C18 column (e.g., Shim-Pak ODS, 250 x 4.6 mm, 5 µm) [3] | C18 column (e.g., Shimpack ODS, 250 x 4.6 mm) [4] |
| Mobile Phase | 20 mM Ammonium Formate : Acetonitrile (70:30), pH 4.0 [1] | Methanol : Buffer (0.05M Na₂HOP₄, pH 3.5) : Acetonitrile (30:30:40) [3] | Methanol : Acetonitrile (50:50, v/v) [4] |
| Detection | UV, 280 nm [1] | UV, 280 nm [3] | UV, 279 nm [4] |
| Flow Rate | 1.0 mL/min [1] | 1.0 mL/min [3] | 1.0 mL/min [4] |
| Injection Volume | Not Specified | 20 µL [3] | 20 µL [4] |
| Linearity Range | 10 - 150 µg/mL [1] | 30 - 200 ng/mL (in plasma) [3] | Varies by tissue (for this compound) [4] |
| Runtime | < 10 minutes [1] | Not Specified | ~10 minutes [4] |
| Key Application | Forced degradation studies; tablet analysis [1] | Pharmacokinetic and bioequivalence studies in human plasma [3] | Residue analysis in broiler chicken tissues (liver, kidney, muscle) [4] |
This method is validated per ICH guidelines and is suitable for stability studies and analyzing this compound in the presence of its degradation products [1].
Sample Preparation:
Chromatographic Conditions:
Method Validation:
This method uses protein precipitation for sample cleanup and is designed for high sensitivity in pharmacokinetic studies [3].
Plasma Sample Preparation:
Chromatographic Conditions:
Method Validation for Bioanalysis:
The following diagram illustrates the logical workflow for developing and applying an HPLC method for this compound analysis, from setup to data interpretation.
The field of analytical chemistry is continuously evolving. While the methods described here are well-established, you may want to explore:
I hope these detailed application notes and protocols provide a solid foundation for your work on this compound analysis. Should you require further specifics on a particular application, feel free to ask.
This compound is a broad-spectrum synthetic antibacterial agent from the fluoroquinolone class, primarily used to treat urinary tract infections and other bacterial diseases [1]. Its molecular structure enables it to form complexes and undergo redox reactions, making it suitable for spectrophotometric determination [2] [3].
Spectrophotometric methods are favored in pharmaceutical analysis due to their cost-effectiveness, simplicity, and accessibility compared to more complex techniques like HPLC [2]. These methods are particularly valuable for routine quality control in pharmaceutical formulations and clinical monitoring in biological samples.
The following sections provide detailed experimental protocols for three key spectrophotometric methods, their validation parameters, and practical applications.
1. Principle this compound reduces Fe(III) to Fe(II) in an acidic medium. The resulting Fe(II) forms a red-colored complex with 1,10-phenanthroline, which is measured at 511 nm [2] [3].
2. Reagents
3. Procedure
4. Optimization
The following diagram illustrates the reaction pathway and procedural workflow:
1. Principle this compound reduces Ce(IV) to Ce(III) in an acidic medium. The remaining Ce(IV) reacts with methyl orange, decreasing its color intensity, which is measured at 508 nm [2] [3].
2. Reagents
3. Procedure
4. Optimization
The following diagram illustrates this indirect determination method:
1. Principle this compound forms a yellow-colored ion-pair complex with bromophenol blue in acetate buffer (pH 4.1), measurable at 416 nm [5].
2. Reagents
3. Procedure
All analytical methods must be validated to ensure reliability, accuracy, and precision. The following table compares the key performance characteristics of the described methods:
Table 1: Method Validation Parameters for this compound Spectrophotometric Determination
| Parameter | Fe(III)-Phenanthroline Method | Ce(IV)-Methyl Orange Method | Bromophenol Blue Method |
|---|---|---|---|
| Linear Range (µg/mL) | 1.0–30.0 [2] | 1.0–15.0 [2] | 5.0–150.0 [5] |
| Wavelength (nm) | 511 [2] | 508 [2] | 416 [5] |
| Correlation Coefficient (R²) | 0.9879 [2] | 0.9966 [2] | 0.9998 [5] |
| LOD (µg/mL) | 1.098 [2] | 2.875 [2] | Not specified |
| LOQ (µg/mL) | 1.111 [2] | 3.368 [2] | Not specified |
| Precision (% RSD) | <2% [2] | <2% [2] | <2% [5] |
Table 2: Applications and Advantages of Different Methods
| Method | Applications | Advantages | Limitations |
|---|---|---|---|
| Fe(III)-Phenanthroline | Pharmaceutical formulations [2] | Direct measurement, good sensitivity | Requires heating step |
| Ce(IV)-Methyl Orange | Pharmaceutical formulations, human plasma, urine [2] [3] | Applicable to biological samples, no heating | Indirect measurement, more steps |
| Bromophenol Blue | Pharmaceutical formulations [5] | Simple procedure, wide linear range | pH sensitivity |
The described methods offer cost-effective alternatives to HPLC for routine this compound determination. The Fe(III)-Phenanthroline method provides better sensitivity with lower LOD and LOQ values, while the Ce(IV)-Methyl Orange method offers the advantage of biological sample application [2].
For laboratories requiring simultaneous determination of multiple fluoroquinolones, multicomponent kinetic spectrophotometric methods with chemometrics provide an advanced solution, though they require specialized software and expertise [6].
When implementing these methods, consider that this compound is photosensitive [7]. Conduct analyses under controlled lighting and use amber-colored glassware when possible to prevent photodegradation.
These application notes provide detailed protocols for three spectrophotometric methods for this compound determination. The Fe(III)-Phenanthroline and Ce(IV)-Methyl Orange methods have been comprehensively validated according to scientific standards [2] [3], while the Bromophenol Blue method offers a simpler alternative for formulations [5].
The choice of method depends on specific needs: the Fe(III)-Phenanthroline method for sensitivity in pharmaceutical analysis, or the Ce(IV)-Methyl Orange method when biological sample application is required.
1. Objective To provide a standardized methodology for the in vitro dissolution testing of Norfloxacin tablets, in accordance with United States Pharmacopeia (USP) guidelines, ensuring consistent and reliable assessment of drug product quality and performance.
2. Scope This protocol applies to the quality control and development of this compound immediate-release tablet formulations.
3. Principle The dissolution test measures the rate and extent of this compound release from its solid dosage form under specified conditions. For immediate-release tablets, the test ensures that a sufficient amount of the drug is released within a defined timeframe, which is critical for its therapeutic efficacy.
4. Materials and Equipment
5. Experimental Procedure
This is the primary method derived from recent pharmacopeial studies [1].
The following workflow summarizes the key stages of the testing process:
For studies requiring smaller medium volumes, such as drug-interaction experiments, the following validated method can be employed [3].
For each formulation, calculate the cumulative percentage of this compound released at the specified time point. The acceptance criteria for immediate-release tablets, as per USP, is that not less than 80% (Q) of the labeled amount of this compound should be dissolved within 30 minutes [1].
The table below summarizes the key parameters for the two dissolution methods:
| Parameter | Protocol 1: Standard USP Method [1] | Protocol 2: Low Volume Method [3] |
|---|---|---|
| Apparatus | USP II (Paddle) | USP II (Paddle) |
| Medium | Acetate buffer, pH 4.0 | Acetate buffer, pH 4.0 |
| Volume | 750 mL | 100 mL |
| Temperature | 37 ± 0.5 °C | 37 °C |
| Speed | 50 rpm | 50 rpm |
| Sampling Time | 30 minutes | As required by study design |
| Acceptance Criteria | NLT 80% in 30 minutes | Not specified (for research use) |
| Analysis | UV-Vis (313 nm) or HPLC | UV-Vis or HPLC |
Gastroretentive floating drug delivery systems (GRFDDS) represent an advanced pharmaceutical approach designed to prolong gastric residence time, thereby enhancing the bioavailability of drugs with specific absorption windows in the upper gastrointestinal tract. These systems are particularly valuable for medications that exhibit poor colonic absorption, are unstable in intestinal fluids, or have solubility limitations at neutral to alkaline pH levels. The fundamental principle behind GRFDDS involves maintaining the dosage form in the stomach for extended periods, typically from 3 to 6 hours or more, allowing for sustained drug release and improved therapeutic outcomes. Floating systems achieve this through buoyancy mechanisms, often incorporating gas-generating agents that cause the formulation to float on gastric contents, preventing premature gastric emptying and ensuring the drug is released in the region of optimal absorption.
The development of GRFDDS for norfloxacin addresses significant pharmacokinetic limitations associated with conventional immediate-release formulations. With approximately 70% of an oral dose remaining unabsorbed, there is a compelling therapeutic and economic rationale for developing more efficient delivery systems. Additionally, the twice-daily dosing regimen required for conventional this compound formulations often leads to poor patient compliance, which can contribute to the development of bacterial resistance. By maintaining consistent plasma levels through sustained release and exploiting the drug's better absorption characteristics in the stomach, GRFDDS can potentially enhance clinical efficacy while simplifying dosing schedules.
This compound is a broad-spectrum fluoroquinolone antibiotic with specific physicochemical and pharmacokinetic properties that make it an ideal candidate for gastroretentive floating delivery systems. The table below summarizes the critical characteristics that justify this approach:
Table 1: this compound properties supporting GRFDDS development
| Property | Characteristics | Implications for GRFDDS |
|---|---|---|
| Bioavailability | 30-40% [1] [2] | Significant opportunity for improvement through enhanced gastric retention |
| Plasma Half-life | 3-4 hours [1] [3] | Requires multiple daily dosing; ideal for sustained-release formulation |
| Absorption Window | Primarily in stomach and upper GI tract [1] [4] | Benefits from prolonged gastric residence time |
| Solubility Profile | pH-dependent; better solubility at acidic pH [1] [3] | Enhanced dissolution in gastric environment |
| Therapeutic Dose | 400 mg twice daily [1] [3] | High dose frequency supports need for sustained delivery |
The development of gastroretentive formulations for this compound is supported by several pharmacokinetic and biopharmaceutical considerations. This compound exhibits region-dependent absorption, with the stomach and upper small intestine serving as the primary sites for optimal drug absorption [1]. This characteristic creates an "absorption window" effect, whereby drug absorption significantly decreases in the lower gastrointestinal regions. Additionally, this compound demonstrates pH-dependent solubility, with substantially higher solubility in acidic environments (pH < 4) compared to neutral or alkaline conditions [3]. This property is attributed to the drug's amphoteric nature, containing both basic and acidic functional groups.
The short biological half-life (3-4 hours) of this compound necessitates multiple daily administrations to maintain therapeutic plasma concentrations [2]. This frequent dosing schedule often leads to suboptimal patient compliance, which not only compromises therapeutic outcomes but may also contribute to the development of bacterial resistance. Furthermore, the relatively low bioavailability (30-40%) of conventional this compound formulations indicates significant drug wastage, with approximately 60-70% of the administered dose not contributing to therapeutic effects [1] [2]. By developing a gastroretentive system that prolongs gastric residence time, formulators can address these limitations simultaneously—enhancing bioavailability, reducing dosing frequency, and potentially minimizing the development of resistance through more consistent drug delivery.
The development of this compound-loaded multiparticulate pellets represents a sophisticated approach to gastroretentive delivery. These systems typically employ extrusion-spheronization techniques to produce uniform spherical particles with optimal density and flow properties. The formulation strategy involves creating core pellets containing this compound, microcrystalline cellulose (MCC) as a spheronization aid, and polyvinylpyrrolidone K30 (PVP K30) as a binder [1]. The optimized composition of these core pellets is determined through statistical experimental designs, such as Box-Behnken designs, which systematically evaluate the effects of critical variables like MCC concentration, PVP K30 amount, and spheronization speed on pellet characteristics including aspect ratio and hardness.
The floating mechanism is incorporated by adding gas-generating agents (typically sodium bicarbonate) and release-retarding polymers (such as hydroxypropyl methylcellulose K15M) to the pellet composition. These are integrated in various ratios (1:1, 1:2, and 2:1 w/w) to achieve optimal floating and release characteristics [1]. The pellets are further coated with retardant polymers like Eudragit RL 100 using fluidized bed processors with bottom spray technology. Coating levels typically range from 5% to 15% w/w weight gain, with the optimal formulation (Batch B-22) demonstrating a floating lag time of less than 10 minutes and sustained drug release of 82.11% over 8 hours [1]. These multiparticulate systems offer advantages over single-unit formulations, including more predictable gastric emptying patterns and reduced risk of dose dumping.
The Dome Matrix technology represents an innovative approach to gastroretentive drug delivery, utilizing assembled modules to create customized release systems. This technology employs specifically designed male and female modules with complementary concave bases that interlock to form void configurations when assembled [3]. These assemblies create inner empty spaces that provide buoyancy, enabling the system to float on gastric contents. The individual modules are typically composed of this compound combined with swellable polymers such as hydroxypropyl methylcellulose (HPMC K4M) or poly(ethylene oxide) (PEO N60K) at concentrations ranging from 20% to 30% w/w [3].
The modular approach offers exceptional formulation flexibility, allowing for the creation of systems with tailored drug release profiles by combining modules with different compositions or release characteristics. The void configurations formed by assembling male and female modules have demonstrated floating capabilities for up to 240 minutes in vitro, while individual modules typically do not float [3]. The drug release from these systems follows a prolonged linear pattern, particularly when formulated with poly(ethylene oxide), which provides more consistent release kinetics compared to HPMC-based formulations. This technology enables the development of sophisticated delivery systems that can be adapted to specific clinical needs by simply altering the module combinations or assembly configurations.
Matrix tablets represent the most widely utilized approach for developing gastroretentive floating formulations of this compound. These systems typically employ hydrophilic polymers such as HPMC K4M, HPMC K100M, xanthan gum, and natural polymers like guar gum or sodium CMC to create a gel structure that controls drug release [5] [6] [4]. The floating mechanism is achieved through the incorporation of effervescent components, typically sodium bicarbonate alone or in combination with citric acid, which generate carbon dioxide upon contact with gastric fluid.
The formulation strategy often involves the wet granulation technique, though direct compression may also be employed. The composition is optimized to achieve a balance between floating properties (lag time and duration) and drug release kinetics. Research has demonstrated that including citric acid as an acidifier (approximately 1.5% w/w) in the formulation creates an acidic microenvironment that enhances carbon dioxide generation and improves floating behavior, particularly in the fed state [2]. The optimal formulations typically contain polymer concentrations between 18%-30% w/w, with the best-performing formulation (F4c) containing 18% HPMC K4M and 1.5% citric acid, demonstrating a floating lag time of less than 1 minute and sustained drug release over 24 hours [2].
Table 2: Comparative analysis of this compound GRFDDS formulation strategies
| Formulation Type | Composition | Manufacturing Process | Floating Performance | Release Profile |
|---|---|---|---|---|
| Multiparticulate Pellets | MCC, PVP K30, NaHCO₃, HPMC K15M, Eudragit RL 100 coating | Extrusion-spheronization, fluidized bed coating | 70-90% float for 8 hours, lag time <10 min [1] | 82.11% in 8 hours (optimized batch) [1] |
| Modular Systems | HPMC K4M or PEO N60K (20-30%), magnesium stearate, talc | Compression, module assembly | Floats for 240 min (void configuration) [3] | Prolonged linear release [3] |
| Matrix Tablets | HPMC K4M/K100M, xanthan gum, NaHCO₃, citric acid, MCC | Wet granulation or direct compression | 24-hour floating duration, lag time 35-60 sec [2] [4] | Sustained release over 24 hours [2] [4] |
The preparation of this compound floating pellets follows a systematic extrusion-spheronization process:
The preparation of this compound floating matrix tablets utilizes the wet granulation technique:
For systematic formulation optimization, a 3-level, 3-factor, 17-run Box-Behnken design is recommended:
The evaluation of this compound GRFDDS reveals critical insights into the performance characteristics of different formulation approaches. For multiparticulate systems, the optimized batch (B-22) demonstrated excellent floating behavior with a lag time of less than 10 minutes and sustained drug release of 82.11% over 8 hours [1]. The coating level of Eudragit RL 100 significantly influenced release kinetics, with higher coating levels (15% w/w) resulting in slower release rates. All pellet batches exhibited excellent flow properties with angle of repose values between 25.5±0.49° to 28.02±0.30°, Carr's index values of 5-15%, and Hausner's ratio values of 1.05±0.3 to 1.14±0.3 [1].
Matrix tablet formulations showed equally promising results, with optimized formulations exhibiting floating lag times as short as 35 seconds and total floating durations exceeding 24 hours [2] [4]. The drug release from these systems followed sustained release patterns, with the best formulations (F3 and F5) providing controlled release over 12-24 hours while maintaining buoyancy [4]. The inclusion of citric acid as an acidifier at 1.5% concentration in formulation F4c significantly enhanced floating behavior and resulted in a 16.27% increase in bioavailability compared to conventional marketed tablets (Norbid) [2].
Radiographic studies conducted on human volunteers provided compelling evidence for the gastroretentive capability of these systems. The optimized matrix tablet formulation (F4c) remained in the stomach for 205±8.4 minutes in fasting human volunteers, significantly longer than conventional immediate-release tablets [2]. Similarly, other floating tablet formulations demonstrated gastric retention times of 180±30 minutes [6]. These extended retention times directly correlated with enhanced bioavailability, confirming the fundamental premise that prolonged gastric residence improves this compound absorption.
The in vivo performance of the developed floating tablets in a two-way crossover study with eight healthy male volunteers demonstrated significant pharmacokinetic advantages over conventional tablets. The optimized formulation showed superior bioavailability with an increase of 16.27% compared to marketed Norbid tablets [2]. This enhancement is attributed to the prolonged gastric retention and sustained release profile, which maintains drug concentration within the therapeutic window for extended periods while exploiting this compound's optimal absorption in the stomach and upper gastrointestinal regions.
The following diagram illustrates the comprehensive development process for this compound GRFDDS, integrating formulation strategies, evaluation methods, and optimization approaches:
Figure 1: Comprehensive workflow for the development of this compound gastroretentive floating drug delivery systems
The drug release from this compound GRFDDS follows complex mechanisms involving simultaneous processes of hydration, gel formation, gas generation, and drug diffusion. The following diagram illustrates the sequential events and release pathways:
Figure 2: Drug release mechanisms and therapeutic pathway for this compound GRFDDS
The drug release mechanism from this compound GRFDDS primarily involves Non-Fickian diffusion, indicating that both water diffusion and polymer rearrangement play essential roles in controlling drug release [6]. When the dosage form comes in contact with gastric fluid, the following sequential processes occur:
This combination of mechanisms ensures that this compound is released gradually while the system remains buoyant on gastric contents, maximizing absorption in the region of optimal bioavailability.
The development of gastroretentive floating drug delivery systems for this compound represents a significant advancement in enhancing the therapeutic efficacy of this important antibacterial agent. Through various formulation strategies including multiparticulate pellets, matrix tablets, and modular systems, researchers have successfully addressed the key limitations of conventional this compound formulations, particularly the low bioavailability and frequent dosing requirements. The optimized formulations demonstrate excellent floating characteristics with lag times as short as 35 seconds and total floating durations exceeding 24 hours, coupled with sustained drug release profiles that maintain therapeutic concentrations for extended periods.
The in vivo validation of these systems confirms their clinical relevance, with radiographic studies demonstrating prolonged gastric retention times of 180-205 minutes and bioavailability studies showing 16.27% enhancement compared to conventional tablets [6] [2]. These improvements have significant implications for clinical practice, potentially enabling once-daily dosing regimens that enhance patient compliance and reduce the development of bacterial resistance. Future research directions should focus on scaling up the manufacturing processes, conducting full-scale clinical trials, exploring combination therapies with other antibiotics, and developing intelligent systems that can respond to physiological stimuli for even more precise drug delivery.
Norfloxacin (NOR), a broad-spectrum fluoroquinolone antibiotic, has been widely detected in aquatic environments due to its extensive use in human medicine and veterinary practices. The environmental persistence of NOR and its potential to promote antibiotic resistance have made its removal from water systems a critical research priority [1]. Among various remediation technologies, adsorption has emerged as a promising approach due to its cost-effectiveness, operational simplicity, and high removal efficiency across a wide range of contaminant concentrations [2] [1]. These Application Notes and Protocols consolidate the most recent advances in NOR adsorption research, providing detailed methodologies and performance data for various adsorbents to facilitate implementation by researchers and water treatment professionals.
Recent research has investigated diverse adsorbent materials for NOR removal, ranging from biochar-based materials to advanced composites. The table below summarizes the performance characteristics of prominent adsorbents documented in recent literature:
Table 1: Comparison of this compound Adsorption Performance by Various Adsorbents
| Adsorbent Material | Max Adsorption Capacity (mg/g) | Optimal pH | Equilibrium Time (min) | Removal Efficiency | Key References |
|---|---|---|---|---|---|
| Graphene Oxide/MOF composite | 1114.8 | Not specified | Not specified | Not specified | [1] [3] |
| MgO/Chitosan/GO composite | 1000.0 | Not specified | Not specified | Not specified | [1] [3] |
| Chitosan-coated Fe-Cu CNS alginate-CMC beads | 355.0 | 6.0 | 300 | 86% | [2] |
| Graphene Oxide | 374.9 | Not specified | 30 | 94.8% | [4] |
| Bamboo Biochar (45°C) | 105.2 | 6.0 | 240 | 99.7% | [5] |
| N-doped Cu/Al@Biochar | 96.0 | 6.0 | 60 | 82% | [6] |
| Amorphous TiO₂-modified Biochar | 78.1 | 6.0 | Not specified | Not specified | [7] |
| Cassava Dreg Biochar (750°C) | 65.3* | Not specified | Not specified | Not specified | [8] |
| Activated Carbon from Cupuaçu Bark | 5.7* | 5.0 | Not specified | Not specified | [9] |
Note: Values marked with * represent experimental values at specific conditions rather than maximum Langmuir capacities.
The operational conditions significantly influence adsorption performance. The following table summarizes the optimal parameter ranges for efficient NOR removal:
Table 2: Optimal Operational Parameters for this compound Adsorption
| Parameter | Optimal Range | Impact on Adsorption |
|---|---|---|
| Solution pH | 5.0-8.0 | Affects NOR speciation and adsorbent surface charge; maximal around pH 6 |
| Adsorbent Dosage | 0.15-2.0 g/L | Higher dosage increases removal efficiency but decreases capacity |
| Contact Time | 30-300 min | Varies with adsorbent porosity and diffusion mechanisms |
| Initial NOR Concentration | 10-300 mg/L | Higher concentrations drive adsorption capacity until saturation |
| Temperature | 25-45°C | Generally endothermic process; higher temperatures increase capacity |
This composite adsorbent combines the advantages of biopolymers (chitosan, alginate, CMC) with metal-clay nanocomposites for enhanced NOR removal [2].
Graphene oxide (GO) exhibits exceptional adsorption properties due to its high surface area and abundant oxygen-containing functional groups [10] [4].
Biochar derived from various waste materials offers a sustainable adsorption solution. The protocol below can be adapted for different biomass precursors including bamboo chopsticks, cassava dregs, or cupuaçu bark [9] [5] [8].
Standardized batch experiments enable systematic evaluation of NOR adsorption under controlled conditions [2] [5].
Adsorption Capacity Calculation:
qₑ = (C₀ - Cₑ) × V / m
where qₑ is adsorption capacity (mg/g), C₀ and Cₑ are initial and equilibrium NOR concentrations (mg/L), V is solution volume (L), and m is adsorbent mass (g) [5].
Removal Efficiency Calculation:
Removal (%) = (C₀ - Cₑ) / C₀ × 100
Kinetic and Isotherm Modeling:
The removal of NOR from aqueous solutions involves multiple simultaneous mechanisms that vary with adsorbent characteristics and solution conditions. The primary mechanisms include:
Electrostatic Interactions: NOR exists as cations, zwitterions, or anions depending on solution pH, interacting with charged adsorbent surfaces. Optimal around pH 6 where NOR is zwitterionic [2] [5].
π-π Interactions: Electron donor-acceptor interactions between NOR's aromatic rings and adsorbent graphitic domains [2] [1] [8].
Hydrogen Bonding: NOR's carboxyl and carbonyl groups form H-bonds with oxygen-containing functional groups on adsorbents [2] [6] [8].
Pore Diffusion: Physical entrapment within adsorbent porous structures, particularly significant in high-surface-area materials [1].
The following workflow diagram illustrates the comprehensive NOR adsorption process from adsorbent preparation to mechanism analysis:
Figure 1: Experimental Workflow for this compound Adsorption Studies
Most advanced adsorbents demonstrate satisfactory reusability with proper regeneration protocols:
Adsorption treatment significantly reduces NOR's ecological impact:
For practical implementation:
Adsorption technology offers a viable solution for this compound removal from aqueous environments, with materials ranging from low-cost biochars to high-performance composites. The selection of appropriate adsorbents and optimization of operational parameters are crucial for achieving efficient NOR removal. Future research should focus on scaling up promising materials, enhancing regeneration efficiency, and conducting comprehensive lifecycle assessments to evaluate environmental and economic sustainability. The protocols provided herein serve as a comprehensive foundation for researchers and practitioners aiming to implement NOR adsorption strategies in water treatment applications.
The pervasive contamination of water resources by antibiotic compounds has emerged as a critical environmental challenge worldwide. Norfloxacin (NFX), a second-generation fluoroquinolone antibiotic, is particularly concerning due to its persistent nature and low biodegradability in conventional wastewater treatment systems. Approximately 75% of administered NFX is excreted in pharmacologically active form, leading to its widespread detection in groundwater, surface water, and even drinking water systems at concentrations that pose significant ecological and human health risks, including the development of antibiotic-resistant bacteria and toxic effects on aquatic organisms. [1]
Photocatalytic degradation has gained substantial attention as an advanced oxidation process that can effectively address this environmental challenge. This technology utilizes semiconductor materials activated by light energy to generate highly reactive oxygen species that can mineralize refractory organic pollutants like NFX into harmless end products such as CO₂ and H₂O. Recent advances in photocatalyst design, particularly the development of heterojunction structures and carbon-doped nanomaterials, have significantly improved degradation efficiency under visible light, making this approach both economically viable and environmentally sustainable. [1] [2]
These application notes provide comprehensive experimental protocols and performance data for the most effective NFX photocatalytic degradation systems reported in recent literature, offering researchers and wastewater treatment professionals practical guidance for implementing this promising technology.
Recent research has developed numerous advanced photocatalysts with exceptional efficiency for NFX degradation. The table below summarizes the performance characteristics of the most effective systems:
Table 1: Performance Comparison of Photocatalysts for this compound Degradation
| Photocatalyst | Light Source | Time (min) | Degradation Efficiency | Optimal Conditions | Key Advantages |
|---|---|---|---|---|---|
| Ag₂WO₄/NiO/MoO₃/NC | Visible | 30 | 99.6% | pH 7, 0.8 g/L catalyst | Rapid degradation, excellent recyclability |
| Bi₂O₃/BN/Co₃O₄ | Visible | 180 | 98% | 5 wt% loading | Good stability (88.4% after 5 cycles) |
| Bi₂Sn₂O₇/PDIH | Visible | 90 | 98.7% | pH neutral | Z-scheme mechanism, high redox capacity |
| ZnO/BiOCl | Simulated sunlight | 150 | 94.4% | 1:2 molar ratio | S-scheme heterojunction, enhanced charge separation |
| C-TiO₂ (n-hexane) | Visible | 150 | 81% | pH 8 | Simple synthesis, cost-effective |
| C-TiO₂ (benzene) | Visible | 150 | 74% | pH 8 | Visible light active |
| Magnetic MIPs | UV (254 nm) | 60 | ~99% (after 7 cycles) | - | Selective recognition, magnetic separation |
The degradation kinetics and operational parameters for these systems provide crucial insights for application design:
Table 2: Kinetic Parameters and Operational Characteristics
| Photocatalyst | Kinetic Model | Rate Constant | Reactive Species Contribution | Optimal Catalyst Loading | Initial NFX Concentration |
|---|---|---|---|---|---|
| C-TiO₂ | Pseudo-2nd-order | - | - | 0.5-1.5 g/L | 5-20 mg/L |
| Bi₂O₃/BN/Co₃O₄ | - | - | h⁺ ≈ •O₂⁻ > •OH | 5 wt% composite | 10 mg/L |
| ZnO/BiOCl | Pseudo-1st-order | - | ·OH > h⁺ > ·O₂⁻ | 1 g/L | 10 mg/L |
| Ag₂WO₄/NiO/MoO₃/NC | - | - | •OH and •O₂⁻ | 0.8 g/L | - |
| Magnetic MIPs | - | Reduced by 40.3% (tap water), 66.4% (surface water) | - | 0.4 g/L | 2 mg/L |
Materials: Titanium tetrachloride (TiCl₄, 99%), n-hexane or benzene (carbon precursors), ethanol (C₂H₅OH, 99%), deionized water. [1]
Procedure:
Characterization: The synthesized catalysts should be characterized by XRD to confirm anatase phase with crystallite size of 11-17 nm, SEM for spherical morphology analysis, and EDX for elemental composition confirmation. [1]
Materials: Bi₂O₃ powder, boron nitride (BN), cobalt nitrate (Co(NO₃)₂·6H₂O), deionized water. [3]
Procedure:
Characterization: Confirm successful composite formation using XRD, FTIR, XPS, SEM, HRTEM, and UV-vis DRS. [3]
ZnO Synthesis:
BiOCl Synthesis:
ZnO/BiOCl Composite:
Reagents Preparation:
Degradation Procedure:
Parameter Optimization:
This compound Quantification:
Reactive Species Identification:
Intermediate Identification:
Algal Toxicity Test:
Computational Toxicity Prediction:
Mineralization Assessment:
The protocols outlined in this document demonstrate that photocatalytic degradation represents a highly effective and sustainable approach for removing this compound from wastewater streams. The development of advanced heterojunction systems, particularly S-scheme and Z-scheme photocatalysts, has significantly improved degradation efficiency through enhanced charge separation and preserved redox potential. Among the various catalysts examined, the Ag₂WO₄/NiO/MoO₃ nanocellulose-based composite stands out with exceptional performance, achieving 99.6% NFX degradation within just 30 minutes under visible light irradiation. [6]
Future research should focus on addressing several key challenges for practical implementation:
The integration of photocatalytic systems with existing wastewater treatment infrastructure represents a promising direction for practical application, potentially serving as a tertiary treatment step specifically targeting antibiotic residues and other persistent organic pollutants.
The accurate detection and localization of bacterial infections remains a significant challenge in clinical practice. While anatomical imaging modalities like MRI and CT can identify structural changes, they often cannot distinguish between active bacterial infection and sterile inflammation, particularly in the early stages of disease. Radiolabeled antibiotics offer a promising solution to this diagnostic problem by enabling the specific targeting of bacterial pathogens through nuclear imaging techniques. This compound, a broad-spectrum fluoroquinolone antibiotic, serves as an excellent targeting vector for bacterial infection imaging due to its specific binding to bacterial DNA gyrase and topoisomerase IV enzymes, which are essential for bacterial DNA replication and absent in mammalian cells.
The development of technetium-99m labeled this compound derivatives represents an advanced approach in the field of infection imaging. Technetium-99m offers ideal physical properties for clinical SPECT imaging, including a 6-hour half-life and 140 keV gamma photon emission, making it well-suited for routine clinical use. Recent research has focused on creating novel this compound derivatives through rational drug design to improve bacterial targeting specificity while reducing non-specific uptake in non-target tissues. These developments address a critical clinical need for distinguishing between bacterial infections and sterile inflammatory processes, which directly impacts treatment decisions and antibiotic stewardship efforts.
The synthesis of this compound derivatives for technetium-99m labeling requires careful modification of the parent molecule to allow stable coordination with the radionuclide while preserving antibacterial activity and binding specificity. The piperazinyl group at the 7-position of this compound serves as the most common site for chemical modification, as this position is known to tolerate structural changes without complete loss of bacterial binding affinity.
Isonitrile Derivatives (CN4NF and CN5NF): Suspend 160 mg (0.5 mmol) of this compound and 101 mg (1 mmol) of triethylamine in 5 mL of DMF and 5 mL of water. Stir the mixture at room temperature for 30 minutes. Add 0.5 mmol of the appropriate isonitrile-containing active ester (compounds 7-8 as described in the literature) to the reaction mixture. Continue stirring at room temperature for 10 hours. Extract the reaction mixture with CH₂Cl₂ (3 × 50 mL), wash the organic layer with water (3 × 50 mL), dry over sodium sulfate, and evaporate under reduced pressure at 50°C. Purify the crude product using silica gel column chromatography with 5% MeOH/CH₂Cl₂ as the eluent to obtain compounds CN4NF and CN5NF as white powders. Characterize the products using ¹H-NMR and ESI-MS spectroscopy. [1] [2]
HYNIC Derivative (HYNICNF): Prepare the HYNIC (6-hydrazinonicotinamide) derivative of this compound by conjugating HYNIC to the piperazinyl nitrogen of this compound using standard carbodiimide coupling chemistry. Purify the product by recrystallization and verify the structure using mass spectrometry and NMR. [3] [4]
Table 1: Radiolabeling Conditions for Different this compound Derivatives
| Derivative | Technetium Core | Coligands | Labeling Efficiency | Purification Method |
|---|---|---|---|---|
| CN4NF | [¹⁹⁹ᵐTc][Tc(I)]⁺ | None | >90% | SEP-PAK C18 cartridge |
| CN5NF | [¹⁹⁹ᵐTc][Tc(I)]⁺ | None | >90% | SEP-PAK C18 cartridge |
| HYNICNF | ¹⁹⁹ᵐTc-HYNIC | Tricine/TPPTS | >95% | HPLC |
| HYNICNF | ¹⁹⁹ᵐTc-HYNIC | Tricine/TPPMS | >95% | HPLC |
| HYNICNF | ¹⁹⁹ᵐTc-HYNIC | EDDA | >95% | HPLC |
Radiochemical Purity Assessment: Analyze using ITLC-silica gel strips with acetone for free pertechnetate (Rf = 1.0) and pyridine:acetic acid:water (3:5:1.5) for reduced hydrolyzed technetium (Rf = 0.0). The labeled complex should have Rf values of 0.5-0.8. Alternatively, use HPLC with a C18 column and UV/radioactivity detection.
Stability Testing: Incubate the radiolabeled compound in saline at room temperature and in human serum at 37°C. Monitor radiochemical purity at 1, 2, 4, and 6 hours post-labeling using ITLC or HPLC.
Lipophilicity Measurement: Determine the log P value by measuring the distribution between n-octanol and phosphate buffer (pH 7.4). Shake equal volumes of n-octanol and buffer with a small amount of radiolabeled compound. Centrifuge, separate the layers, and measure radioactivity in each phase. [1] [3]
The specific binding affinity of technetium-99m labeled this compound derivatives to bacteria represents a critical validation step in evaluating these compounds as infection imaging agents. These assays determine whether the radiolabeling process preserves the inherent bacterial targeting capability of the parent this compound molecule and help establish structure-activity relationships for derivative compounds.
Binding to Live Bacteria: Culture Staphylococcus aureus (ATCC 25923) or other relevant bacterial strains to mid-log phase in Mueller-Hinton broth. Harvest bacteria by centrifugation at 3000 × g for 10 minutes and wash twice with phosphate-buffered saline (PBS). Resuspend bacteria in PBS to a concentration of 10⁸ CFU/mL. Incubate 1 mL of bacterial suspension with 1 μCi of radiolabeled this compound derivative at 37°C for 30, 60, and 120 minutes. Include controls with excess unlabeled this compound (100 μg/mL) to demonstrate saturable binding. Centrifuge the samples at 5000 × g for 5 minutes, wash with PBS, and measure bound radioactivity using a gamma counter. Calculate percentage binding relative to total added radioactivity. [1] [5]
Specificity Assessment: Compare binding to live versus heat-killed bacteria of the same strain to evaluate whether binding requires metabolically active bacteria. Prepare heat-killed bacteria by incubating at 80°C for 30 minutes. Verify killing by plating on agar plates overnight. [5]
Time-Dependent Uptake: Perform bacterial binding assays at multiple time points (15, 30, 60, 120 minutes) to establish binding kinetics and determine optimal incubation time for maximum uptake.
Serum Stability: Incubate 100 μCi of radiolabeled this compound derivative with 1 mL of human serum at 37°C. At predetermined time intervals (0.5, 1, 2, 4, and 6 hours), remove 100 μL aliquots and add 200 μL of ethanol to precipitate proteins. Centrifuge at 10,000 × g for 5 minutes and analyze the supernatant using ITLC or HPLC to determine the percentage of intact radiotracer. [1] [3]
Challenger Studies: Add excess competing ligands (EDTA, DTPA) or metals (Zn²⁺, Cu²⁺) to assess the stability of the technetium coordination complex under biologically relevant conditions.
Diagram 1: In Vitro Evaluation Workflow for Technetium-99m Labeled this compound Agents
Bacterial Infection Model: Use female BALB/c mice (18-22 g) anesthetized with ketamine/xylazine. Shave the right thigh and inject 50 μL of Staphylococcus aureus suspension (10⁸ CFU in saline) intramuscularly to create the infection model. Allow the infection to develop for 24 hours before imaging. Confirm infection by observing swelling, erythema, and by culturing bacteria from the injection site. [1] [5]
Sterile Inflammation Model: For control studies, inject 50 μL of turpentine into the left thigh muscle of the same animals to create sterile inflammation. This model serves as a crucial control to evaluate the specificity of the radiotracer for bacterial infection versus non-specific inflammation. [1] [3]
Animal Welfare Considerations: Perform all animal studies in accordance with institutional animal care and use committee guidelines. Provide appropriate analgesia and monitor animals closely for signs of distress. The University Animal Ethics Committee should approve all protocols. [1]
Experimental Procedure: Inject 100 μCi (0.1 mL) of radiolabeled this compound derivative via the tail vein into groups of mice (n = 5 per time point) with bacterial infection in one thigh and sterile inflammation in the other. Euthanize animals at predetermined time points (30, 60, 120, and 240 minutes post-injection). Collect tissues of interest (blood, heart, liver, spleen, kidneys, intestine, bone, muscle, and infected/inflamed thighs). Weigh all tissues and measure radioactivity using an automatic gamma counter.
Data Analysis: Calculate percentage injected dose per gram of tissue (% ID/g) for each sample. Compare uptake in infected versus inflamed thighs to determine specificity for bacterial infection. Calculate target-to-nontarget ratios (infected muscle/normal muscle; infected muscle/blood). [1] [3]
Table 2: Biodistribution Data for [¹⁹⁹ᵐTc]Tc-EDDA-HYNICNF in Infected Mice (% ID/g, Mean ± SD)
| Tissue | 30 min | 60 min | 120 min | 240 min |
|---|---|---|---|---|
| Blood | 0.45 ± 0.08 | 0.32 ± 0.05 | 0.21 ± 0.03 | 0.15 ± 0.02 |
| Liver | 1.82 ± 0.21 | 1.45 ± 0.18 | 1.12 ± 0.15 | 0.86 ± 0.11 |
| Kidneys | 4.35 ± 0.52 | 3.82 ± 0.41 | 2.95 ± 0.32 | 1.87 ± 0.24 |
| Heart | 0.38 ± 0.06 | 0.29 ± 0.04 | 0.19 ± 0.03 | 0.12 ± 0.02 |
| Muscle | 0.21 ± 0.04 | 0.18 ± 0.03 | 0.14 ± 0.02 | 0.09 ± 0.01 |
| Infected Muscle | 1.85 ± 0.24 | 2.12 ± 0.28 | 1.96 ± 0.25 | 1.43 ± 0.19 |
| Inflamed Muscle | 0.52 ± 0.08 | 0.48 ± 0.07 | 0.39 ± 0.06 | 0.27 ± 0.04 |
| Infected/Normal | 8.81 ± 1.32 | 11.78 ± 1.65 | 14.00 ± 1.96 | 15.89 ± 2.12 |
| Infected/Blood | 4.11 ± 0.58 | 6.63 ± 0.85 | 9.33 ± 1.12 | 9.53 ± 1.24 |
Image Acquisition: Anesthetize mice with isoflurane (2% in oxygen) and position prone in a micro-SPECT/CT system. Intravenously administer 1 mCi of radiolabeled this compound derivative via tail vein. Acquire static images at 30, 60, 120, and 240 minutes post-injection using a multi-pinhole collimator with the following parameters: 360° rotation, 32 projections, 30-60 seconds per projection. Follow with CT acquisition for anatomical correlation (45 kVp, 615 μA, 360 projections). [1] [3]
Image Reconstruction and Analysis: Reconstruct SPECT images using ordered-subset expectation maximization (OSEM) algorithm with CT-based attenuation correction. Co-register SPECT and CT images. Draw regions of interest (ROIs) over infected and contralateral non-infected tissues. Calculate target-to-background ratios from ROI analysis. Generate maximum intensity projection (MIP) images for visualization.
Diagram 2: Preclinical SPECT Imaging Validation Workflow for Infection Imaging Agents
Table 3: Comparison of Technetium-99m Labeled this compound Derivatives for Infection Imaging
| Parameter | [¹⁹⁹ᵐTc]Tc-CN5NF | [¹⁹⁹ᵐTc]Tc-CN4NF | [¹⁹⁹ᵐTc]Tc-EDDA-HYNICNF | ⁹⁹ᵐTc-Ciprofloxacin |
|---|---|---|---|---|
| Radiochemical Purity | >90% | >90% | >95% | 70-85% |
| Infected Muscle Uptake (% ID/g) | 2.12 ± 0.28 at 60 min | 1.65 ± 0.22 at 60 min | 2.12 ± 0.28 at 60 min | 1.45 ± 0.19 at 60 min |
| Infected/Normal Muscle Ratio | 11.78 ± 1.65 at 60 min | 8.45 ± 1.12 at 60 min | 11.78 ± 1.65 at 60 min | 5.80 ± 0.75 at 60 min |
| Infected/Inflamed Ratio | 4.42 ± 0.58 at 60 min | 2.85 ± 0.36 at 60 min | 4.42 ± 0.58 at 60 min | 1.95 ± 0.24 at 60 min |
| Liver Uptake (% ID/g) | 1.45 ± 0.18 at 60 min | 1.82 ± 0.23 at 60 min | 1.45 ± 0.18 at 60 min | 3.52 ± 0.44 at 60 min |
| Kidney Uptake (% ID/g) | 3.82 ± 0.41 at 60 min | 4.35 ± 0.52 at 60 min | 3.82 ± 0.41 at 60 min | 5.85 ± 0.68 at 60 min |
| Distinguishes Infection vs Inflammation | Yes | Moderate | Yes | Limited |
The efficacy assessment of technetium-99m labeled this compound derivatives reveals several important trends that inform their potential clinical application. The data demonstrate that specific structural modifications to the parent this compound molecule can significantly enhance bacterial targeting while reducing non-specific background activity, resulting in improved imaging performance.
Specificity for Bacterial Infection: [¹⁹⁹ᵐTc]Tc-CN5NF and [¹⁹⁹ᵐTc]Tc-EDDA-HYNICNF show significantly higher uptake in bacteria-infected tissues compared to turpentine-induced sterile inflammation (p < 0.01), demonstrating their ability to distinguish bacterial infection from sterile inflammation. This differentiation represents a critical advantage over existing imaging approaches like [¹⁸F]FDG PET, which accumulates in both infectious and inflammatory processes. [1] [3]
Favorable Biodistribution: The novel derivatives exhibit more favorable biodistribution patterns compared to earlier generation radiolabeled antibiotics. Specifically, [¹⁹⁹ᵐTc]Tc-CN5NF shows reduced hepatic accumulation (1.45 ± 0.18% ID/g at 60 minutes) compared to the [¹⁹⁹ᵐTc]TcN this compound dithiocarbamate complex (28.52 ± 1.32% ID/g at 4 hours), potentially improving visualization of abdominal infections. The rapid renal clearance of these agents provides high target-to-background ratios within 60-120 minutes post-injection. [1] [2]
Imaging Timeframe: Optimal target-to-background ratios are achieved between 1-2 hours post-injection, compatible with clinical imaging workflows. Significant retention at infection sites is observed up to 4 hours post-injection, allowing flexible imaging windows. Blood clearance follows a biexponential pattern with rapid initial clearance (t₁/₂α = 15-20 minutes) and slower secondary phase (t₁/₂β = 120-180 minutes). [1] [3]
This application note summarizes two simple and cost-effective colorimetric methods for the determination of Norfloxacin (NFX) in pure form, pharmaceutical formulations, and biological samples [1]. The methods were developed with considerations for affordability and ease of use in resource-limited settings.
The table below summarizes the key validation parameters for the two analytical methods as reported in the study [1].
| Parameter | Method A: Fe(III) / 1,10-phenanthroline | Method B: Ce(IV) / Methyl Orange |
|---|---|---|
| Principle | Oxidation of NFX by Fe(III); resulting Fe(II) forms a colored complex with 1,10-phenanthroline | Oxidation of NFX by Ce(IV); remaining Ce(IV) bleaches methyl orange, measured indirectly |
| Linear Range | 1 – 30 μg/mL | 1 – 15 μg/mL |
| Correlation Coefficient (r) | 0.9879 | 0.9966 |
| Wavelength (λmax) | 511 nm | 508 nm |
| Limit of Detection (LOD) | 1.098 μg/mL | 2.875 μg/mL |
| Limit of Quantification (LOQ) | 1.111 μg/mL | 3.368 μg/mL |
| Application in Biological Fluids | Not reported | Applied to spiked human plasma and urine |
| % Recovery (Plasma) | Not applicable | 98.74 – 103.43% |
| % Recovery (Urine) | Not applicable | 98.17 – 100.85% |
Here are the step-by-step experimental procedures for both methods as described in the research [1].
Method A: Direct Method using Fe(III) and 1,10-phenanthroline
Preparation of Reagents:
Calibration Curve Construction:
Analysis of Tablets:
Method B: Indirect Method using Ce(IV) and Methyl Orange
Preparation of Reagents:
Calibration Curve Construction:
Analysis of Biological Fluids (e.g., Plasma):
The following diagram illustrates the logical sequence of steps for both analytical methods.
To fulfill your requirement for an ICH-compliant method, I suggest the following:
| Technique | Mechanism | Key Formulation Details | Performance Improvement | Citation |
|---|
| Cyclodextrin Complexation | Forms inclusion complex; molecular encapsulation within hydrophobic cavity. | Carriers: β-cyclodextrin (β-CD), Hydroxypropyl-β-cyclodextrin (HP-β-CD). Optimal Method: Solvent evaporation. Ratios: 1:1 to 1:8 (Drug:Carrier). | HP-β-CD superior to β-CD; Significant solubility and dissolution rate increase. | [1] [2] | | Solid Dispersion | Converts drug to amorphous state; improves wetting and surface area. | Carriers: PVP, HPC-L, Carbopol. Optimal Method: Solvent evaporation. Ratios: 80:20 (Drug:Polymer). | HPC-L showed highest solubility (1.38 mg/mL); PVP and Carbopol also effective. | [3] | | Nanoplex Formation | Creates amorphous nanoparticle complex via electrostatic interaction. | Polyelectrolyte: Dextran sulfate. Stabilizer: Pluronic F-68. | ~20-fold solubility enhancement; particle size ~346 nm; 90% complexation efficiency. | [4] | | Floating Multiparticulate System | Gastric retention extends drug release in stomach (beneficial for pH-dependent solubility). | Core: MCC, PVP K30. Floating Agents: NaHCO₃, HPMC K15M. Coating: Eudragit RL 100 (5-15% weight gain). | 70-90% pellets floated for 8 hrs; sustained drug release (82% in 8 hrs for optimized batch). | [5] |
Here are detailed methodologies for the key techniques cited in the research.
This method was identified as the most effective for cyclodextrin complexation [1].
This protocol is adapted from studies that successfully enhanced this compound solubility using hydrophilic polymers [3].
This method is used to create a gastroretentive system for this compound [5].
Q1: Why is my this compound complex not showing a significant improvement in solubility?
Q2: How can I stabilize the amorphous form of this compound in a solid dispersion to prevent crystallization over time?
Q3: My floating pellets have a long lag time or poor floating efficiency. What can I adjust?
The following diagram outlines a logical decision process for selecting the most appropriate technique based on your research goals.
Here are answers to common questions that researchers encounter regarding norfloxacin stability during formulation development.
The table below summarizes specific stability problems, their likely causes, and evidence-based solutions.
| Problem Observed | Potential Cause | Recommended Solution |
|---|---|---|
| Rapid decrease in dissolution rate | Poor solubility; Polymorphic transition [2] | Form a kneading complex with β-Cyclodextrin to enhance and modulate dissolution [2]. |
| Drug degradation during stability studies | Exposure to light (Photodegradation) [1] [2] | Apply a protective film-coating to tablets [1]; Use opaque blisters for packaging [1]. |
| Low bioavailability; Frequent dosing required | Low aqueous solubility and poor absorption [3] | Develop a Solid Lipid Nanoparticle (SLN) formulation to enhance bioavailability and enable sustained release [3]. |
| Aggregation of nanoparticles in suspension | Instability at room temperature [3] | Store the SLN suspension at 4°C; characterize stability over time using mean diameter and polydispersity index measurements [3]. |
Here are methodologies for key stabilization strategies cited in the research.
This method is adapted from a study that successfully improved the properties of this compound Form C [2].
This protocol is based on the preparation of a this compound-loaded SLN suspension with demonstrated stability [3].
To help visualize the process of developing and testing a stable this compound formulation, the following diagram outlines a general workflow based on the protocols above.
| Method Type | Specific Technique | Key Principle | Application Context | Key Performance Metrics |
|---|
| Spectrophotometry [1] | Oxidation with Fe(III) & complexation | NFX reduces Fe(III) to Fe(II); Fe(II) forms red complex with 1,10-phenanthroline | Pure form, pharmaceutical tablets | Linearity: 1-30 µg/mL LOD: 1.098 µg/mL Detection: 511 nm | | Spectrophotometry [1] | Oxidation with Ce(IV) & residual determination | NFX reduces Ce(IV); residual Ce(IV) bleaches Methyl Orange dye | Pure form, pharmaceutical tablets, biological fluids (plasma, urine) | Linearity: 1-15 µg/mL LOD: 2.875 µg/mL Detection: 508 nm | | Chromatography [2] | HPLC with UV detection | Reversed-phase C18 column; isocratic elution with acidic buffer/ACN | Formulation development, stability studies | Detection: 272 nm Column: C18 (150 x 4.6 mm, 5µm) | | Fluorometry [3] | Ratiometric fluorescent sensor (Tb@COF-Ru) | Tb3+ green fluorescence enhanced by NFX; red Ru(bpy)32+ background | Visual detection in food (milk, honey) and water | LOD (Visual): 7.3 µM LOD (Quantitative): 0.33 nM Response Time: 1 min | | Fluorometry [4] | Molecularly Imprinted Membrane (Eu@CDs-MIMs) | Carbon dot fluorescence enhanced by NFX; color change from red to blue | Selective, on-site visual detection in water | Linearity: 5-50 nM LOD: 1.35 nM Response Time: 1 min |
Here are detailed protocols for two accessible methods: one for pharmaceutical dosage forms and another for complex biological matrices.
This method is straightforward and cost-effective for quality control of pharmaceutical formulations.
This method includes a deproteinization step, making it suitable for plasma and urine analysis.
The experimental workflow for these analytical methods involves systematic steps from sample preparation to detection, with careful attention to potential interferences.
Here are solutions to common problems encountered during this compound analysis.
Problem: Poor Recovery from Tablets
Problem: Low Sensitivity in Biological Fluids
Problem: Inaccurate Quantification in Environmental Samples
Problem: Low Absorption or Signal Strength
Problem: Cation Interference in Spectrophotometric Methods
The optimal conditions for degrading this compound vary significantly depending on the specific method used. The table below summarizes findings from recent studies to help you select and benchmark your parameters.
| Degradation Method | Photocatalyst / Adsorbent / Agent | Key Optimal Parameters from RSM | Reported Degradation Efficiency | Reference |
|---|---|---|---|---|
| Photocatalysis | Ce/Bi₂WO₆ (8%) | pH: 3.75, Time: 126 min, Catalyst mass: 0.03 g, [NOR]: 10.11 mg/L | 99.6% | [1] |
| Photocatalysis | Magnetic ZnO/g-C₃N₄ | pH: 7.12, Catalyst: 1.43 g/L, [NOR]: 8.61 mg/L | >90% | [2] |
| Photocatalysis | C-doped TiO₂ (bC-TiO₂) | pH: 8, Time: 150 min | 81% | [3] |
| Adsorption | Graphene Oxide (GO) with Tannic Acid | pH: 6-9 (Zwitterionic form favored), [NOR]: 10-80 ppm, [Tannic Acid]: 2-10 ppm | N/A (Adsorption capacity optimized) | [4] |
| Biocatalysis | Laccase immobilized on ZIF (Lac-ZIF) | pH: 6.4, Biocatalyst: 10 mg, Contact time: 8 h, [NOR]: 10.4 mg/L | ~89% (in real river water) | [5] |
| Biodegradation | Bacterial Consortium | pH: 7, Temperature: 35°C, Inoculum: 2%, [Ciprofloxacin]: 25 mg/L | 98.97% (in 16 days) | [6] |
| Plasma Process | Plasma with Persulfate (PS) | Discharge Voltage, [NOR], [PS], Treatment Time (optimized via ML) | High removal with minimal energy | [7] |
Here are detailed methodologies for two effective this compound degradation approaches, as described in the research.
This protocol is adapted from the study that achieved 99.6% degradation [1].
This protocol outlines the use of an enzyme-based system for degradation [5].
The following diagram illustrates the general decision-making and experimental workflow for optimizing this compound degradation using RSM, based on the methodologies from the reviewed literature.
Q1: Why is RSM preferred over the traditional "one-factor-at-a-time" (OFAT) approach for optimizing this compound degradation? RSM is superior because it can efficiently capture synergistic and antagonistic interactions between multiple factors (e.g., how pH and catalyst dose influence each other's effect on degradation). This leads to a more accurate and reliable model of the entire process with fewer experiments, saving time and resources [8] [5] [6].
Q2: My RSM model has a low R² value or shows a significant "lack of fit." What could be the issue? This often indicates the model is not well-suited to the data. Re-examine your initial assumptions:
Q3: How do I handle the optimization when my goal is to maximize degradation while minimizing energy consumption or catalyst cost? This is a multi-response optimization problem. Most RSM software packages include a desirability function feature. You can assign individual desirability goals for each response (e.g., set degradation to maximize, and set catalyst dose to minimize). The software will then find the parameter settings that achieve the best overall compromise, giving you a single "desirability" score [7] [9].
Q4: Can I combine RSM with other computational methods for better results? Yes, a powerful emerging trend is to combine RSM with Artificial Neural Networks (ANN). RSM is excellent for optimization and understanding factor interactions, while ANN is often better at prediction, especially for highly complex, non-linear systems. Some researchers use RSM to design the experiments and then use ANN to build an even more accurate predictive model [8] [7].
Q1: What are the main advantages of using ANN over traditional methods like RSM for modeling norfloxacin degradation?
ANNs offer several key benefits for modeling complex photocatalytic processes like this compound degradation [1] [2] [3]:
Q2: Which input parameters are most critical for building an accurate ANN model?
The efficiency of photocatalysis is determined by a set of interdependent factors. Your ANN model should include parameters from these key categories [1] [2]:
Q3: My ANN model is performing well on training data but poorly on new data. What could be wrong?
This is a classic sign of overfitting, where the model has memorized the training data instead of learning the underlying patterns.
Q4: How can I optimize the topology and training of my ANN model?
There is no one-size-fits-all topology, but a systematic approach can help you find the best setup. A study on photocatalytic degradation provides a practical methodology [3]:
The table below summarizes the findings from a study that successfully applied this method, which you can use as a reference.
| Training Algorithm | Topology (Input-Hidden-Output) | Coefficient of Determination (R²) | Root Mean Squared Error (RMSE) | Absolute Average Deviation (AAD) |
|---|---|---|---|---|
| Quick Propagation (QP) | 4-10-1 | 0.9752 | 1.3995 | 3.0478 |
| Levenberg-Marquardt (LM) | (Details in source) | (Details in source) | (Details in source) | (Details in source) |
| Batch Backpropagation (BBP) | (Details in source) | (Details in source) | (Details in source) | (Details in source) |
| Incremental Backpropagation (IBP) | (Details in source) | (Details in source) | (Details in source) | (Details in source) |
Table based on data from an ANN modeling study for p-cresol photodegradation, illustrating a standard optimization approach [3].
Q5: Can ANN be integrated with other optimization methods?
Yes, a powerful strategy is to use hybrid models. For instance, the Dung Beetle Optimization (DBO) algorithm has been used to optimize an ANN model predicting this compound removal in a plasma process system. This integration enhanced the ANN's accuracy and reduced prediction errors [4].
The following diagram outlines a general workflow for developing and using an ANN model in photocatalytic degradation research.
Step-by-Step Guide:
The table below consolidates key parameters and findings from recent studies on this compound degradation, which can inform your experimental design.
| Study Focus | Catalyst System | Key Operational Parameters | Optimal Performance | Modeling Approach |
|---|---|---|---|---|
| Photocatalytic Degradation [1] | Various Semiconductors | Catalyst properties, pollutant concentration, pH, light intensity | Reviewed multiple studies | RSM & ANN |
| Plasma Degradation [4] | Plasma + Persulfate | Initial concentration, discharge voltage, persulfate dose, time | ~98% Removal (Predicted) | ANN optimized with DBO algorithm |
| Adsorption-Photocatalysis [5] | ZnO/ZnS on Biochar | pH, catalyst/pollutant ratio, presence of ions | 95% Removal in 3 hours | Not specified |
| General Photocatalytic Modeling [2] | Metal-based Catalysts | Catalyst surface area, band gap, dosage, time, concentration | Varies by system | ANN |
Q: What are the primary mechanisms by which bacteria become resistant to this compound? Resistance to this compound, a fluoroquinolone antibiotic, arises through two main categories of mechanisms: chromosomal mutations and acquisition of resistance genes [1].
The following table summarizes the key mechanisms and their features:
| Mechanism | Description | Key Genes/Proteins Involved | Effect on MIC |
|---|---|---|---|
| Target Site Mutations | Mutations in the Quinolone Resistance-Determining Region (QRDR) of DNA gyrase and topoisomerase IV, reducing drug binding [1] [2]. | gyrA, gyrB, parC, parE |
8 to 16-fold increase per mutation [1]. |
| Efflux Pump Upregulation | Overexpression of membrane-bound pumps that expel this compound from the cell [1] [3]. | acrAB-tolC, marOR [4] |
Variable, often contributing to multi-drug resistance. |
| Porin Mutations | Alterations in outer membrane porin proteins, reducing drug permeability into the cell [3]. | ompF [5] |
Contributes to low-level resistance. |
| Plasmid-Mediated Resistance | Acquired genes that protect target enzymes or modify the drug [1]. | qnr genes, aac(6')-Ib-cr [1] |
Confers low-level resistance, facilitating selection of higher-level mutants. |
Q: What is the typical experimental workflow to diagnose resistance mechanisms? The flowchart below outlines a logical pathway for identifying the resistance mechanisms present in your bacterial isolate.
Troubleshooting Guide: Common Issues in Resistance Studies
Q: What does typical quantitative data for resistance development look like? The table below compiles data from an in vitro selection study where E. coli was serially passaged in increasing concentrations of this compound [4]. This illustrates how MIC increases as mutations accumulate.
| Selection Step | Example Mutations Identified | This compound MIC (μg/mL) | Fitness Cost (Relative to Wild-Type) |
|---|---|---|---|
| Wild-Type | None | 0.094 | 1.000 |
| Step 1 | gyrA S83L |
0.25 - 0.5 | ~1.000 |
| Step 2 | gyrA S83L + marR R94H |
0.38 - 1.0 | ~0.997 |
| Step 3-5 | Multiple (e.g., gyrA S83L, parE, marOR) |
>4.0 | Significant Reduction |
Key Takeaways:
gyrA) cause a moderate MIC increase with little to no fitness cost [4].Protocol 1: Efflux Pump Contribution Assay
This protocol determines the contribution of active efflux to this compound resistance.
Protocol 2: Serial Passaging for Resistance Development Studies
This protocol mimics the in vitro development of high-level resistance.
Q: What are the promising strategies to combat this compound-resistant bacteria? Given the challenge of developing entirely new antibiotics, a primary research focus is on antibiotic potentiators (or adjuvants) [6].
The following diagram illustrates the workflow for screening and testing potential potentiator compounds.
The table below summarizes various DoE applications for developing different this compound formulations.
| Dosage Form / System | Experimental Design Used | Key Factors (Independent Variables) | Key Responses (Dependent Variables) | Citation |
|---|---|---|---|---|
| Floating Multiparticulate Pellets | Box-Behnken Design (3-level, 3-factor) [1] | Amount of Microcrystalline Cellulose (MCC), Amount of PVP K30, Spheronizing Speed [1] | Aspect Ratio (for sphericity), Hardness [1] | [1] |
| Extended-Release Tablets | Not explicitly stated, but results analyzed using Korsmeyer exponential equation [2] | Polymer Type (HPMC, PEO), Polymer Molecular Weight, Polymer Concentration (20%, 30%) [2] | Drug Release Mechanism & Kinetics, Tablet Stability [2] | [2] |
| Lipid-Polymer Hybrid Nanoparticles | Factorial Design [3] | Components for nanoparticle formation (specifics not listed in excerpt) | Particle Size, Polydispersity Index, Zeta Potential, % Cumulative Drug Release [3] | [3] |
| Nanofiltration for Wastewater Removal | 2^k Factorial Design (5 factors) [4] | Antibiotic MW, Antibiotic Concentration, NF Membrane Type, Feed Flow Rate, Transmembrane Pressure [4] | Antibiotic Rejection (%), Permeate Flux [4] | [4] |
Here are the detailed methodologies for two key experiments from the search results.
This protocol uses a Box-Behnken Design to optimize pellet formulation for gastroretention.
This protocol develops a hydrophilic matrix system for once-daily administration.
FAQ 1: How do I reduce the floating lag time of my gastroretentive pellets?
FAQ 2: The drug release from my extended-release tablets is too fast. What can I do?
FAQ 3: My nanoparticle formulation has a high polydispersity index (PDI). What does this indicate?
The following diagram visualizes the general workflow for applying Design of Experiments in pharmaceutical formulation development, integrating steps from the cited case studies.
The following table consolidates quantitative data from key RCTs and meta-analyses for a more detailed comparison.
| Outcome Measure | Rifaximin | Norfloxacin | Significance & Source |
|---|---|---|---|
| SBP Recurrence (Secondary Prophylaxis) | 7% [1] | 39% [1] | p=0.004; OR 0.14 (95% CI 0.02-0.73) [1]. RR: 4.59 (95% CI 2.02-10.43) [2]. |
| SBP Occurrence (Primary Prophylaxis) | 24.3% [1] | 14.3% [1] | p=0.5 (not significant) [1]. RR: 1.41 (95% CI 0.96-2.06) [2]. |
| Hepatic Encephalopathy (HE) in Secondary Prophylaxis | 23.1% [1] | 51.5% [1] | p=0.02 [1]. |
| All-Cause Mortality (6-month) | Similar to this compound [1] | Similar to rifaximin [1] | No significant difference in 180-day survival [1]. |
| Adverse Events | Fewer adverse events [2] | - | Better safety profile noted [2]. |
The superior performance of rifaximin, particularly for secondary prophylaxis, is rooted in its distinct pharmacological profile and mechanism of action.
The diagram below illustrates the different pathways through which this compound and rifaximin exert their effects.
The methodologies from pivotal studies provide a template for clinical trial design.
General RCT Design (Prabhu et al., 2021) [1] [5]:
Combination Therapy Protocol (Ghafar et al., 2019) [6]:
Secondary Prophylaxis in HE Patients (Gaur et al., 2024) [4]:
The table below summarizes key quality control findings from different studies to facilitate comparison.
| Study Location & Details | Uniformity of Weight | Friability | Hardness | Assay (Active Ingredient) | Dissolution Test |
|---|---|---|---|---|---|
| Thailand (Region 10) [1] | 100% Pass (55/55 samples) | - | - | 100% Pass (55/55 samples) | 98% Pass (49/55 samples) |
| 55 samples, 21 manufacturers | |||||
| Jimma, Ethiopia [2] | 100% Pass (9/9 brands) | 100% Pass (9/9 brands) | 100% Pass (9/9 brands) | 100% Pass (9/9 brands) | 77.8% Pass (7/9 brands) |
| 9 brands |
The studies referenced above conducted in-vitro tests in accordance with USP procedures. Here are the detailed methodologies for key experiments:
The following diagram outlines the logical sequence of key tests in a standard pharmaceutical quality assessment workflow for this compound tablets.
Beyond routine quality control, formulation design significantly impacts performance. Research into extended-release matrix systems for this compound provides valuable insights for drug development professionals [3]:
For researchers and scientists, this underscores the importance of:
The following table synthesizes key findings from a 2019 study that evaluated nine brands of 400 mg this compound tablets marketed in Jimma, Ethiopia [1].
| Brand Code | Country of Origin | Dissolution Test Result (% Release in 30 min) | Compliance with USP |
|---|---|---|---|
| N1 (Negaflox) | India | Released 80% or more | Yes |
| N2 (Norfen) | Ethiopia | Released less than 80% | No |
| N3 (Asnor) | India | Released 80% or more | Yes |
| N4 (Norbek) | South Korea | Released 80% or more | Yes |
| N5 (Norcin) | Ethiopia | Released 80% or more | Yes |
| N6 (Uriflox) | India | Released 80% or more | Yes |
| N7 (Gyrablock) | Cyprus | Released 80% or more | Yes |
| N8 (Norflox) | Ethiopia | Released less than 80% | No |
| N9 (Trizolin) | Cyprus | Released 80% or more | Yes (Used as comparator) |
Key Findings from the Study [1]:
The comparative study was conducted following the standard procedures outlined in the United States Pharmacopeia (USP) [1]. Here is a detailed breakdown of the methodology:
This experimental design is visually summarized in the workflow below:
To provide a broader context for your research, here are some relevant developments in the field:
For a comprehensive and up-to-date comparison, consider the following approaches:
The table below summarizes the key characteristics of two spectrophotometric methods developed for the determination of Norfloxacin in pharmaceutical formulations and biological samples [1].
| Parameter | Method A: Fe(III) / 1,10-phenanthroline | Method B: Ce(IV) / Methyl Orange |
|---|---|---|
| Principle | Oxidation of NFX by Fe(III); resulting Fe(II) forms a red complex with 1,10-phenanthroline [1]. | Oxidation of NFX by Ce(IV); remaining Ce(IV) reacts with methyl orange, decreasing its color [1]. |
| Linear Range | 1 - 30 μg/mL [1] | 1 - 15 μg/mL [1] |
| Detection Wavelength | 511 nm [1] | 508 nm [1] |
| Correlation Coefficient (r) | 0.9879 [1] | 0.9966 [1] |
| Limit of Detection (LOD) | 1.098 μg/mL [1] | 2.875 μg/mL [1] |
| Limit of Quantification (LOQ) | 1.111 μg/mL [1] | 3.368 μg/mL [1] |
| Application in Biological Fluids | Not specified | Yes (Spiked human plasma and urine) [1] |
| Reported Recovery in Plasma | Not applicable | 98.74% - 103.43% [1] |
| Reported Recovery in Urine | Not applicable | 98.17% - 100.85% [1] |
Here are the step-by-step procedures for constructing the calibration curves as described in the study [1].
The following diagram illustrates the logical workflow and core steps involved in both Method A and Method B, highlighting the key reagents and reactions.
The provided data and protocols can serve as a foundation for TDM method development. Here are some key points for consideration:
The table below summarizes the standard pharmacopeial requirements for 400 mg this compound tablets and results from a quality assessment study of nine brands [1]:
| Quality Test | USP Specification | Compliance in Study (9 brands) | Key Findings & Notes |
|---|---|---|---|
| Assay (Content) | Within specified range | 9/9 Complied | All brands contained the labeled amount (400 mg) of active ingredient. [1] |
| Weight Uniformity | Not more than 2 of 20 tablets deviate by >5%; none by >10% | 9/9 Complied | Ensures dosage consistency between individual tablets. [1] |
| Tablet Hardness | Typically >50 N [1] | 9/9 Complied | Hardness affects handling and dissolution. All brands were within acceptable limits. [1] |
| Friability | Weight loss ≤ 1.0% | 9/9 Complied | Measures resistance to abrasion and chipping; low friability ensures tablet integrity. [1] |
| Dissolution | ≥80% released in 30 minutes | 7/9 Complied | Critical test for efficacy. Two brands failed to release 80% of the drug within the required time. [1] |
| Dissolution Profile | Comparison to comparator product | 2/9 Similar | Two brands (Negaflox, Norcin) showed similar dissolution profiles to the comparator (Trizolin). Drug release kinetics best fit the Weibull model. [1] |
Here are the standard methodologies used for the key quality tests, as described in the United States Pharmacopeia (USP) [1].
The diagram below outlines the logical sequence of these key pharmacopeial tests.
While the core quality tests are universal, this compound is often compared to other fluoroquinolones for therapeutic use. The table below summarizes some key distinctions based on drug databases and clinical studies.
| Antibiotic | Common Uses | User Rating (out of 10) | Half-life (hours) | Key Differentiating Factors |
|---|---|---|---|---|
| This compound | Uncomplicated UTIs, GI infections [2] [3] | 3.4 (from 5 reviews) [2] | 4.8 [3] | Lower user-reported effectiveness; primarily targets urinary and GI tracts. [2] [3] |
| Ciprofloxacin | Broad-spectrum (UTIs, respiratory, skin infections) [3] | 5.0 (from 938 reviews) [3] | 4.0 [3] | Wider range of indications; more clinical ratings data available. [4] |
| Ofloxacin | Broad-spectrum (UTIs, respiratory, STIs) [2] | 4.8 (from 18 reviews) [2] | 7.5 [5] | Longer half-life may allow for less frequent dosing. [5] |
| Levofloxacin | Broad-spectrum (pneumonia, sinusitis) [5] | 5.1 (from 747 reviews) [5] | 6.0 [5] | Often used for more serious respiratory infections. [5] |
Note on User Ratings: The ratings are aggregated from patient reviews on a drug information website and are not clinically verified. They reflect patient-reported experiences rather than objective efficacy and should be interpreted with caution [2] [3] [5].
| Degradation Method / Stress Condition | Optimal Conditions | Degradation Efficiency / Rate | Key Degradation Products Identified | Analytical Techniques Used |
|---|---|---|---|---|
| Thermally Activated Persulfate [1] | 60°C, PS/NOR molar ratio 40, 120 min | 97.7% degradation | Eight intermediates, primarily from piperazine ring cleavage | HPLC (C18 column, UV 278 nm), Q-TOF-LC/MS |
| Medium-Pressure UV/Peracetic Acid (MPUV/PAA) [2] | PAA dose 0.1 mM, pH 9, 50 min | >99% NOR removal | Products from piperazine ring transformation and quinolone group damage | HPLC, LC-MS/MS |
| Anodic Oxidation (BDD anode) [3] | Current density 10 mA cm⁻², Na₃PO₄ electrolyte | Complete NOR removal; antimicrobial activity fully eliminated | Pathway depends on electrolyte; fluoroquinolone ring rupture with Na₃PO₄ | LC-UV (280 nm), Antimicrobial activity test (vs. E. coli) |
| Plasma-Produced Ozone [4] | Ozone generated from O₂ plasma | Effective degradation confirmed | Defluorination, piperazine ring damage, quinolone group damage | Surface-Enhanced Raman Spectroscopy (SERS), LC-MS |
| Natural Solar Photolysis [5] | Natural sunlight in water | Pseudo-first-order rate constant: 1.19 × 10⁻³ s⁻¹ | Five products; three formed with superoxide radical participation | HPLC-MS, Radical quenchers |
| Ozonation [6] | Ozone in wastewater effluent | Non-monotonic product formation | Multiple products, most abundant from piperazine ring oxidation | LC-MS |
Here are the core methodologies for some of the key degradation techniques.
k is found using ln(C₀/Cₜ) = kt.The following diagram summarizes the common routes of this compound degradation identified across multiple studies. The piperazine ring is the most vulnerable site.
The diagram illustrates that this compound degradation primarily targets two key molecular regions [1] [4] [6]:
Corrosive;Irritant;Health Hazard